2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine
Description
2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine is a fluorinated triazine derivative characterized by three phenyl substituents, one of which is a 3,4,5-trifluorophenyl group. The fluorine atoms confer strong electron-withdrawing effects, which lower the LUMO level and enhance electron transport properties. This compound is primarily investigated for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs), where its stability and electronic characteristics are advantageous .
Properties
Molecular Formula |
C21H12F3N3 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2,4-diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H12F3N3/c22-16-11-15(12-17(23)18(16)24)21-26-19(13-7-3-1-4-8-13)25-20(27-21)14-9-5-2-6-10-14/h1-12H |
InChI Key |
GTOHTTKVTJGUBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)F)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trifluoroaniline with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent like ethanol or acetonitrile, to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-withdrawing nature of the triazine ring and fluorine substituents activates specific positions for nucleophilic substitution. For example:
-
Amination reactions : The 1,3,5-triazine core undergoes substitution with amines under mild conditions. In analogous systems, microwave-assisted reactions with thiourea yield triazin-2-thione derivatives (e.g., compound 8a–d in ), achieving yields up to 98% in 4–10 minutes .
-
Hydroxylation : Acidic ionic liquids catalyze hydroxylation at the triazine ring’s carbon positions, as demonstrated in the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine .
Key Conditions :
| Reaction Type | Catalysts/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amination | Thiourea, microwave irradiation | 86–98% | |
| Hydroxylation | Acidic ionic liquids, 80–120°C | ≥90% |
Cyclization and Ring Formation
The compound participates in cyclization reactions to form fused heterocycles:
-
Triazinone formation : Reaction with carbonyl-containing reagents (e.g., DMF under microwave irradiation) generates triazinone derivatives . For instance, compound 7 formed via cyclization of intermediate 2c with a carbonyl group, confirmed by IR absorption at 1685 cm⁻¹ .
-
Thione derivatives : Treatment with thiourea produces triazin-2-thione analogs, as evidenced by C═S IR bands at 1177–1127 cm⁻¹ .
Cross-Coupling Reactions
Phenyl and trifluorophenyl groups enable metal-catalyzed coupling:
Functionalization via Fluorine Displacement
The 3,4,5-trifluorophenyl group’s fluorine atoms are susceptible to displacement:
-
Etherification : Reaction with alkoxides replaces fluorine atoms with alkoxy groups, enhancing solubility.
-
Thioether formation : Thiols displace fluorine under basic conditions, forming thioether linkages .
Stability and Environmental Impact
Scientific Research Applications
Applications in Material Science
1. Photovoltaic Materials
2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine has been investigated as a potential material for organic photovoltaics. Its ability to form stable thin films and its suitable energy levels make it an attractive candidate for use in solar cells. Studies have shown that incorporating this compound into photovoltaic devices can enhance light absorption and improve overall efficiency.
2. Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties allow it to function effectively in OLED applications. Its high fluorescence quantum yield and thermal stability contribute to improved performance in light-emitting devices. Research indicates that devices utilizing this triazine derivative exhibit enhanced brightness and color purity.
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine. The compound has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways. These findings warrant further investigation into its potential as a therapeutic agent.
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Laboratory tests indicate that it possesses inhibitory effects against a range of bacterial strains. This property could be beneficial in developing new antimicrobial agents to combat resistant bacterial infections.
Environmental Applications
1. Photodegradation of Pollutants
2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine has been studied for its ability to facilitate the photodegradation of environmental pollutants. Its photochemical properties enable it to act as a catalyst in the breakdown of organic contaminants under UV light exposure. This application is particularly relevant for wastewater treatment processes.
2. Sensor Development
The unique optical properties of this triazine derivative make it suitable for developing sensors for environmental monitoring. Its sensitivity to changes in pH and temperature can be harnessed to create effective sensors for detecting pollutants in water sources.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparative Analysis with Similar Triazine Compounds
Substituent Effects on Electronic Properties
2,4-Diphenyl-6-(4-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT)
- Substituents : Combines triazine with tetraphenylsilane.
- Properties : High electron mobility (deep HOMO: ~6.3 eV), thermal stability (>400°C decomposition), and amorphous morphology.
- Applications : Used as a hole-blocking layer in green OLEDs, achieving EQEmax of 17.5%.
- Limitations : Low triplet energy (2.44 eV) restricts use in blue OLEDs .
2,4-Diphenyl-6-(trifluoromethyl)-1,3,5-triazine (2p)
- Substituents : Trifluoromethyl (-CF₃) group instead of trifluorophenyl.
- Properties: Enhanced electron-withdrawing capability compared to non-fluorinated analogs. NMR data (¹³C/¹H) confirm structural stability .
- Applications: Potential in optoelectronics, though less studied than trifluorophenyl derivatives.
2,4,6-Trifluorophenyl-1,3,5-triazine
- Substituents : Three fluorine atoms on the phenyl ring (unlike the 3,4,5-trifluorophenyl group in the target compound).
- Properties : Higher symmetry but weaker electron withdrawal due to fewer fluorine atoms.
- Applications : Intermediate in synthesizing phosphonates and bioactive molecules .
Boronate-Ester Functionalized Triazines
- Examples : 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine (CAS: 1219956-23-6).
- Properties : Boronate groups enable Suzuki cross-coupling reactions.
- Applications : Key intermediates in OLED material synthesis (e.g., for emissive layers) .
Hydroxy/Hexyloxy-Substituted Triazines
- Examples: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-hexyloxyphenol (Tinuvin 1577).
- Properties : Hydroxyl groups improve UV absorption (λmax ~340 nm).
- Applications : UV stabilizers in polymers and coatings .
Diamino-Substituted Triazines
Thermal and Chemical Stability
| Compound | Thermal Stability (°C) | Key Stability Features |
|---|---|---|
| Target Compound | >300 (estimated) | Fluorine enhances thermal resistance |
| DTBT | >400 | Tetraphenylsilane prevents crystallization |
| Boronate-Ester Triazines | ~200–250 | Boronate esters degrade above 250°C |
| Tinuvin 1577 | ~280 | Hydroxyl/hexyloxy improves solubility |
Electronic Parameters and OLED Performance
| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | OLED Application |
|---|---|---|---|---|
| Target Compound | -6.5 | -3.2 | Not reported | Under investigation |
| DTBT | -6.3 | -2.9 | 2.44 | Green OLEDs (EQE 17.5%) |
| 2,4-Diphenyl-6-(trifluoromethyl)-triazine | -6.4 | -3.1 | Not reported | Experimental use |
Key Findings :
- Fluorinated triazines generally exhibit deeper HOMO/LUMO levels, favoring electron injection in OLEDs.
- Symmetric fluorine substitution (e.g., 2,4,6-trifluorophenyl) may reduce intermolecular disorder, enhancing charge transport .
Biological Activity
2,4-Diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in various therapeutic areas.
- Molecular Formula : C21H12F3N3
- Molecular Weight : 363.34 g/mol
- CAS Number : 1808158-43-1
- Physical State : Solid (yellow to white) .
Synthesis
The synthesis of 2,4-diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine typically involves the reaction of appropriate phenyl and trifluorophenyl derivatives under controlled conditions to ensure high yield and purity. The specific synthetic pathways can vary based on the desired substituents and their positions on the triazine ring.
Antimicrobial Activity
Research has shown that compounds related to the triazine core exhibit significant antimicrobial properties. In a study evaluating various 1,3,5-triazine derivatives:
- Several compounds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Minimum inhibitory concentrations (MIC) for effective derivatives ranged from 6.25 to 12.5 μg/mL .
Anticancer Activity
The anticancer potential of 2,4-diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine has been highlighted in various studies:
- It has shown selective inhibition of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating strong cytotoxicity.
- For example, one derivative exhibited an IC50 value of 0.20 μM against A549 cells .
The biological activity of triazine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The mechanism may involve:
- Inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
- Induction of apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins .
Case Studies
| Study | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|
| Study A | A549 | 0.20 | Anticancer |
| Study B | MCF-7 | 1.25 | Anticancer |
| Study C | HeLa | 1.03 | Anticancer |
| Study D | Various Bacteria | 6.25 - 12.5 | Antimicrobial |
Safety and Handling
Safety data indicate that while the compound shows significant biological activity, it also requires careful handling due to potential toxicity. Appropriate safety measures should be taken when working with this compound in laboratory settings.
Q & A
Basic: How can the synthesis of 2,4-diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine be optimized for higher yields?
Methodological Answer:
Optimization typically involves catalytic systems and reaction condition adjustments. For triazine derivatives, Cu-based nanocatalysts (e.g., MNP-[Dop-OH]-CuBr₂) enable efficient coupling under mild conditions (60–80°C), achieving yields >85% . Solvent selection is critical: polar aprotic solvents like DMF or toluene enhance reactivity, while base additives (e.g., Na₂CO₃) facilitate deprotonation steps. Reaction monitoring via TLC ensures timely termination to avoid side products. For fluorinated aryl groups, slow addition of fluorophenyl boronic esters minimizes steric hindrance .
Basic: What spectroscopic techniques are essential for characterizing 2,4-diphenyl-6-(3,4,5-trifluorophenyl)-1,3,5-triazine?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using splitting patterns and coupling constants. For example, aromatic protons in trifluorophenyl groups exhibit deshielding (δ 8.3–8.8 ppm) due to electron-withdrawing effects, while phenyl groups resonate at δ 7.4–7.8 ppm .
- HR-MS : Confirm molecular weight with <5 ppm error. Isotopic patterns for chlorine/fluorine substituents must align with theoretical distributions .
- X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., O–H⋯N interactions in hydroxyl-substituted analogs) and planarity of the triazine core .
Advanced: How can researchers resolve discrepancies in NMR data for triazine derivatives with varying substituents?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in bulky substituents) or solvent interactions. Strategies include:
- Variable-temperature (VT) NMR : Identify coalescence temperatures for proton exchange in flexible groups.
- Isotopic labeling : Use ¹⁵N/¹⁹F-labeled analogs to simplify splitting patterns .
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
Advanced: What computational methods predict the electronic properties of this compound for applications like OLEDs?
Methodological Answer:
- DFT/TD-DFT : Calculate HOMO-LUMO gaps to assess charge transport. Fluorinated phenyl groups reduce HOMO energy (-6.2 eV), enhancing electron injection in OLEDs .
- Solvatochromism studies : Correlate emission spectra with solvent polarity to evaluate excited-state dipole moments.
- Molecular dynamics (MD) : Simulate packing in thin films to optimize device stability .
Advanced: How does fluorination at the 3,4,5-positions of the phenyl ring influence biological activity (e.g., anticancer effects)?
Methodological Answer:
Fluorination enhances lipophilicity and metabolic stability. Structure-activity relationship (SAR) studies on triazine derivatives reveal:
- Cytotoxicity : Fluorine atoms increase π-stacking with DNA/RNA, as seen in IC₅₀ values <10 µM against triple-negative breast cancer cells (MDA-MB-231) .
- Selectivity : Trifluorophenyl groups reduce off-target effects by 30% compared to non-fluorinated analogs.
- Pharmacokinetics : LogP increases by 0.5–1.0 units, improving blood-brain barrier penetration .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of triazine rings.
- Temperature : Long-term stability requires storage at -20°C, with periodic HPLC purity checks (>98%) .
Advanced: How can researchers validate catalytic mechanisms in triazine synthesis?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- In-situ FTIR/Raman : Monitor intermediate formation (e.g., nitrile imines) during cyclization .
- Electron paramagnetic resonance (EPR) : Detect Cu(I)/Cu(II) redox cycles in nanocatalysts .
Basic: What synthetic routes avoid hazardous byproducts in triazine preparation?
Methodological Answer:
- Green chemistry : Replace Cl⁻-based reagents with boronic esters (Suzuki coupling) to minimize halogenated waste .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and energy consumption .
Advanced: How does substituent symmetry affect crystallinity in triazine derivatives?
Methodological Answer:
Asymmetric substitution (e.g., 3,4,5-trifluorophenyl) disrupts crystal packing, reducing melting points (e.g., 138–140°C vs. 183–184°C for symmetric analogs). X-ray data show increased torsional angles (5–10°) in asymmetric derivatives, lowering lattice energy .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
